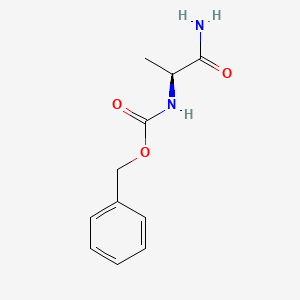
N-Benzyloxycarbonyl-Alaninamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Ala-NH2, also known as N-acetyl-L-alaninamide, is a non-proteinogenic amino acid derivative . It has gained attention in the field of chemistry and biochemistry due to its unique properties.
Synthesis Analysis
The synthesis of Z-Ala-NH2 involves the condensation of Z-Ala with Phe-NH2, performed in a semi-organic homogeneous system . This process is catalyzed by pseudolysin, a neutral metalloproteinase from the thermolysin family . The reaction proceeds via a rapid-equilibrium random bireactant mechanism .Molecular Structure Analysis
Z-Ala-NH2 has a molecular formula of C11H14N2O3 . It contains a total of 40 bonds, including 21 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis
The condensation reaction of Z-Ala-NH2 proceeds via a rapid-equilibrium random bireactant mechanism . The reaction kinetics of NH2 and NO consumption have been evaluated via production rates and sensitivity analysis of various important reactions .Physical And Chemical Properties Analysis
Z-Ala-NH2 has a molecular weight of 222.24 . It has a density of 1.202g/cm3, a boiling point of 477ºC at 760 mmHg, and a flash point of 242.3ºC .Wissenschaftliche Forschungsanwendungen
Photokatalytische Entfernung von Stickoxiden
N-Benzyloxycarbonyl-Alaninamid wurde bei der Entwicklung einer direkten Z-Schema UiO-66-NH2/Bi2MoO6-Heterojunction mit einer nanoblumenartigen Struktur verwendet. Diese Struktur wurde verwendet, um die Auswirkungen der relativen Luftfeuchtigkeit auf die photokatalytische Entfernung von Stickoxiden (NO) zu untersuchen. Die optimierte Heterojunction zeigte eine NO-Entfernungsleistung von 71,6 % bei einer NO-Konzentration von 1,07 mg·m−3 (relative Luftfeuchtigkeit = 10 %). Interessanterweise zeigte sie mit zunehmender relativer Luftfeuchtigkeit eine stärkere Hemmung von NO2, während die Entfernung von NO leicht abnahm {svg_1}.
Hochdruck-NMR-Spektroskopie
This compound wurde in Hochdruck-NMR-Spektroskopiestudien verwendet. Die chemischen Verschiebungen des Amidprotons und des Stickstoffs der 20 kanonischen Aminosäuren X im Random-Coil-Modellpeptid Ac-Gly-Gly-X-Ala-NH2 wurden in einem Druckbereich von 0,1 bis 200 MPa bei einer Protonenresonanzfrequenz von 800 MHz untersucht {svg_2}.
Antioxidative Peptide
This compound wird auch in der Untersuchung von antioxidativen Peptiden verwendet. Diese Peptide werden aus einer Ei-Protein-Datenbank gewonnen, und ihre Bindungsfähigkeit an den Keap1-Liganden wird durch Molekulardocking untersucht {svg_3}.
Wirkmechanismus
Target of Action
Z-Ala-NH2, also known as N-[(phenylmethoxy)carbonyl]-L-alanine, is a compound that has been used in various research contexts . . It’s worth noting that the compound is a derivative of alanine, an amino acid involved in protein synthesis and various metabolic processes .
Mode of Action
It’s known that amino acids and their derivatives can interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function or activity.
Biochemical Pathways
Alanine is involved in various biochemical pathways, including protein synthesis and the tricarboxylic acid cycle .
Pharmacokinetics
These properties are crucial for determining a compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
Amino acids and their derivatives can have various effects on cells, including influencing cell signaling, protein synthesis, and metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZSWNVVFTJRN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What happens to Z-Ala-NH2 during catalytic hydrogenolysis?
A1: Catalytic hydrogenolysis of Z-Ala-NH2 results in the formation of two products: free L-alanine amide and a carbamate salt []. This occurs because the carbobenzoxy (Z) group, a common protecting group in peptide synthesis, is removed. The research indicates that the reaction proceeds through the formation of carbamic acid derivatives as intermediates [].
Q2: Does the reaction outcome of Z-Ala-NH2 catalytic hydrogenolysis vary?
A2: Yes, the ratio of L-alanine amide to carbamate salt produced during the hydrogenolysis of Z-Ala-NH2 is influenced by several factors. These include the solvent used, the concentration of Z-Ala-NH2, and even the specific chemical structure of the compound []. Further research may delve into the specific impact of these variables.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

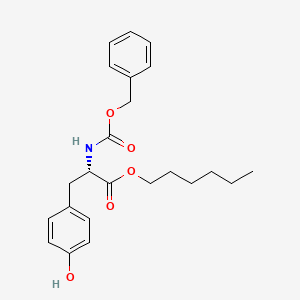
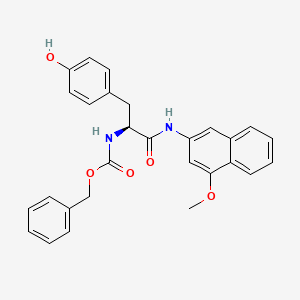
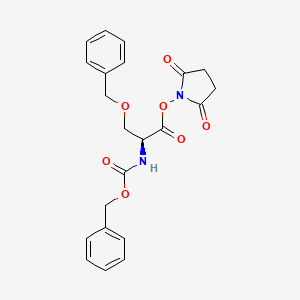
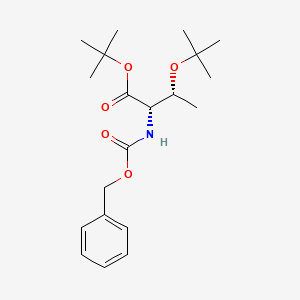
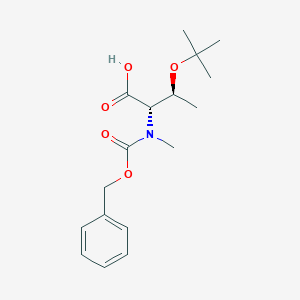
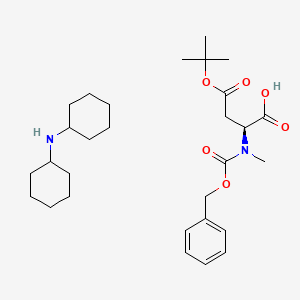

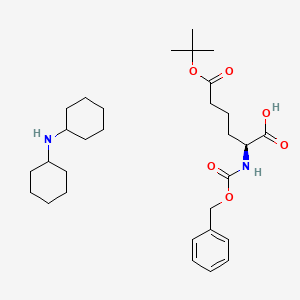
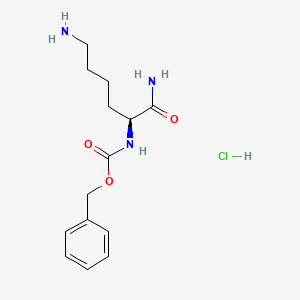

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)
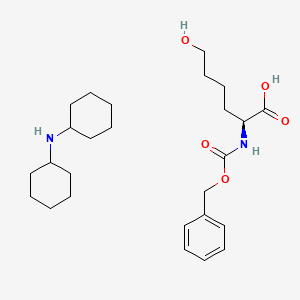
![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)
